molecular formula C16H21N3O2 B12925464 Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- CAS No. 32150-38-2

Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-

Cat. No.: B12925464
CAS No.: 32150-38-2
M. Wt: 287.36 g/mol
InChI Key: HLXIMLMWUHODOU-UHFFFAOYSA-N
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Description

Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of diethylamino, dimethyl, and phenyl groups attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the modification of the uracil ring at specific positions. For Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve the following steps:

    Alkylation: Introduction of methyl groups at the 3 and 6 positions of the uracil ring.

    Amination: Introduction of the diethylamino group at the 5 position.

    Aromatic Substitution: Introduction of the phenyl group at the 1 position.

These reactions often require specific reagents and conditions, such as alkyl halides for alkylation, amines for amination, and aromatic compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Industrial Production Methods

Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A

Biological Activity

Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound features a unique substitution pattern that enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Diethylamino group at the 5-position
  • Methyl groups at the 3 and 6 positions
  • Phenyl group at the 1-position

This specific arrangement contributes to its distinct reactivity and biological activity compared to simpler uracil derivatives.

Inhibition of Thymidine Phosphorylase

One of the notable biological activities of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is its ability to inhibit human thymidine phosphorylase. This enzyme plays a crucial role in nucleic acid metabolism and is implicated in cancer progression. Inhibition of this enzyme can enhance the efficacy of certain antitumor agents, making this compound a candidate for further research in oncology.

Comparative Analysis with Other Compounds

A comparison with other uracil derivatives reveals the unique features of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-. The following table summarizes key structural differences and their implications for biological activity:

Compound NameUnique Features
5-Methyluracil Methyl group at the 5-position
5-Fluorouracil Fluorine substitution enhancing antitumor activity
6-Methyluracil Methyl group at the 6-position
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- Diethylamino group at the 5-position; unique combination of methyl and phenyl groups

This comparative analysis illustrates how the unique substitution pattern of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- contributes to its enhanced biological activity compared to other derivatives.

Case Studies and Experimental Data

Research has demonstrated that Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- interacts with various biological targets. Preliminary studies suggest that it may bind to enzyme active sites or cellular receptors, modulating biochemical pathways critical for cell survival and proliferation.

In vitro studies have indicated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance:

  • K562 (myelogenous leukemia) cells : The compound showed a dose-dependent reduction in cell viability.
  • HeLa (cervical cancer) cells : Similar cytotoxic effects were observed.

The IC50 values determined from these studies indicate promising potential for therapeutic applications.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-. Specific areas for future investigation include:

  • Detailed binding studies to identify specific molecular targets.
  • Exploration of its effects on RNA and DNA interactions.
  • Evaluation in vivo to assess therapeutic efficacy and safety profiles.

Properties

CAS No.

32150-38-2

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

5-(diethylamino)-3,6-dimethyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C16H21N3O2/c1-5-18(6-2)14-12(3)19(13-10-8-7-9-11-13)16(21)17(4)15(14)20/h7-11H,5-6H2,1-4H3

InChI Key

HLXIMLMWUHODOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N(C(=O)N(C1=O)C)C2=CC=CC=C2)C

Origin of Product

United States

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